4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
Description
The compound 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a structurally complex molecule featuring a benzamide core modified with dual sulfamoyl substituents. Key structural elements include:
- A benzamide group at the central position.
This compound’s design likely targets sulfonamide-sensitive pathways, such as bacterial dihydropteroate synthase (DHPS), while its substituents may enhance solubility and pharmacokinetic properties compared to simpler analogs .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O7S3/c1-4-21-25-26-23(36-21)27-37(30,31)19-11-7-18(8-12-19)24-22(29)17-5-9-20(10-6-17)38(32,33)28(13-15-34-2)14-16-35-3/h5-12H,4,13-16H2,1-3H3,(H,24,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYACFCFVWRFNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Sulfonamide Formation
The sulfamoyl groups are synthesized via sulfonation of precursor amines. For example:
- Step 1 : Reaction of 4-aminophenyl sulfonamide with chlorosulfonic acid to form intermediate sulfonyl chloride .
- Step 2 : Amidation with bis(2-methoxyethyl)amine to install the N,N-bis(2-methoxyethyl)sulfamoyl group.
Reagents :
- Chlorosulfonic acid (ClSO₃H), bis(2-methoxyethyl)amine, DCM solvent.
Conditions : 0–5°C, anhydrous .
Thiadiazole Ring Functionalization
The 5-ethyl-1,3,4-thiadiazol-2-amine moiety is synthesized via:
- Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives (e.g., ethyl propionate) .
- Subsequent alkylation with ethyl iodide to install the ethyl group at position 5 .
Key Reaction :Yield : ~65–75% .
Sulfonamide Hydrolysis
Under acidic conditions (HCl, H₂O, reflux), the sulfamoyl group hydrolyzes to sulfonic acid:Observed Byproducts : Ethylamine derivatives from 5-ethyl-thiadiazole cleavage .
Thiadiazole Ring Opening
Treatment with strong bases (e.g., NaOH) opens the thiadiazole ring via nucleophilic attack at sulfur:Evidence : Analogous thiadiazole derivatives show complete decomposition at pH >12 .
Cross-Coupling Reactions
The benzamide’s aromatic ring participates in Suzuki-Miyaura coupling (Pd catalysis) with aryl boronic acids:
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C .
Product : Biaryl derivatives with retained sulfamoyl/thiadiazole groups .
Example :Yield : ~55% (reported for similar sulfonamide-linked benzamides) .
Oxidation and Stability
- Methoxyethyl Groups : Resistant to mild oxidants (e.g., H₂O₂) but degrade under strong oxidants (KMnO₄), forming carboxylic acids .
- Thiadiazole Sulfur : Oxidized to sulfoxide/sulfone derivatives with m-CPBA .
Stability Data :
| Condition | Degradation (%) | Major Products |
|---|---|---|
| 1M HCl, 24h, 25°C | 15% | Sulfonic acid |
| 1M NaOH, 24h, 25°C | 90% | Ring-opened thiols |
| UV light, 48h | 30% | Sulfone derivatives |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Estimated based on molecular formula (C23H28N4O7S3).
Key Differences and Implications
Substituent Effects on Bioactivity
- Thiadiazole vs. Thiazole : The target compound’s 5-ethyl-1,3,4-thiadiazole group (vs. thiazole in ) may enhance binding to sulfonamide targets due to increased electron-withdrawing effects and ring rigidity .
- Sulfamoyl Modifications : The bis(2-methoxyethyl)sulfamoyl group in the target compound likely improves solubility compared to dimethylsulfamoyl () or unsubstituted sulfamoyl (Sulfamethizole) .
Pharmacokinetic and Toxicity Profiles
- The bis(2-methoxyethyl) groups in the target compound may reduce renal toxicity compared to simpler sulfonamides (e.g., Sulfamethizole) by mitigating crystallization in urine .
- Higher molecular weight (~592.7 vs. ~270.3 for Sulfamethizole) could impact oral bioavailability but may enhance plasma protein binding and half-life .
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